molecular formula C11H14BrNO B12085420 3-Bromo-2-(cyclobutylmethoxy)aniline

3-Bromo-2-(cyclobutylmethoxy)aniline

Cat. No.: B12085420
M. Wt: 256.14 g/mol
InChI Key: CFPJROUNTGWUAC-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclobutylmethoxy)aniline is an organic compound characterized by a bromine atom, a cyclobutylmethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclobutylmethoxy)aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Methoxylation: The brominated aniline is then reacted with cyclobutylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the cyclobutylmethoxy group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-2-(cyclobutylmethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, potentially modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the cyclobutylmethoxy group, making it less bulky and potentially less selective in its interactions.

    2-Methoxyaniline: Contains a methoxy group but lacks the bromine atom, affecting its reactivity and applications.

    3-Bromo-2-methoxyaniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, leading to different steric and electronic properties.

Uniqueness: 3-Bromo-2-(cyclobutylmethoxy)aniline stands out due to the presence of both the bromine atom and the cyclobutylmethoxy group, which together confer unique steric and electronic characteristics. These features can enhance its utility in specific chemical reactions and biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-2-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H14BrNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2

InChI Key

CFPJROUNTGWUAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=CC=C2Br)N

Origin of Product

United States

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